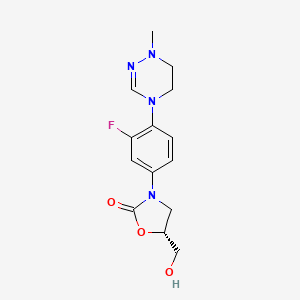
6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Overview
Description
6,8-Dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a quinolinone core fused with an imidazole ring, which contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-aminobenzophenone and a suitable aldehyde under acidic conditions.
Introduction of the Imidazole Ring: The imidazole ring is introduced via a condensation reaction between the quinolinone intermediate and an imidazole derivative, such as 4-phenyl-1H-imidazole-5-carbaldehyde, in the presence of a base like sodium hydride.
Final Cyclization and Methylation: The final step involves cyclization and methylation to yield the target compound. This can be achieved using methyl iodide in the presence of a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinolinone derivatives with higher oxidation states.
Reduction: Reduced forms of the quinolinone-imidazole compound.
Substitution: Substituted imidazole derivatives with varying functional groups.
Scientific Research Applications
6,8-Dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, influencing cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6,8-Dimethyl-3-(4-phenyl-1H-imidazol-5-yl)quinolin-2(1H)-one: Lacks the octahydro component, leading to different chemical and biological properties.
4-Phenyl-1H-imidazole-5-carbaldehyde: A precursor in the synthesis of the target compound, with simpler structure and different reactivity.
Uniqueness
6,8-Dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is unique due to its fused ring system combining quinolinone and imidazole moieties, which imparts distinct chemical reactivity and potential biological activities not observed in simpler analogs.
Properties
IUPAC Name |
6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-12-8-13(2)17-15(9-12)10-16(20(24)23-17)19-18(21-11-22-19)14-6-4-3-5-7-14/h3-7,11-13,15-17H,8-10H2,1-2H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAOYCHWBFMLGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C1)CC(C(=O)N2)C3=C(N=CN3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















